1-Benzyl-3-hydroxy-1H-indazole

Catalog No.
S567144
CAS No.
2215-63-6
M.F
C14H12N2O
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3-hydroxy-1H-indazole

CAS Number

2215-63-6

Product Name

1-Benzyl-3-hydroxy-1H-indazole

IUPAC Name

1-benzyl-2H-indazol-3-one

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17)

InChI Key

SXPJFDSMKWLOAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2

solubility

12.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

1,2-Dihydro-1-(phenylmethyl)-3H-indazol-3-one; 1-Benzyl-1,2-dihydro-3H-indazol-3-one; 1-Benzyl-1H-indazol-3-ol; 3-Hydroxy-1-benzyl-1H-indazole; 1-Benzyl-3-indazolone; NSC 247064

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2

The exact mass of the compound 1-Benzyl-1H-indazol-3-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 247064. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Benzyl-3-hydroxy-1H-indazole (CAS 2215-63-6) is a pre-functionalized heterocyclic building block defined by its indazole core and N1-benzyl protection. It serves as the definitive late-stage intermediate for the synthesis of prominent non-steroidal anti-inflammatory drugs (NSAIDs), most notably benzydamine and bendazac[1]. By establishing the N1-benzyl substituent early in the synthetic sequence, this compound isolates the C3-hydroxyl (or its tautomeric C3-oxo) group as the primary nucleophilic site . This structural configuration is critical for industrial procurement, as it provides a stable, highly crystalline solid (melting point 165–169 °C) with an optimal lipophilicity profile for processing in standard non-polar organic solvents .

Substituting 1-benzyl-3-hydroxy-1H-indazole with a generic, unfunctionalized 3-hydroxyindazole introduces severe regiochemical liabilities during downstream API synthesis. Indazoles exhibit complex tautomerism, possessing multiple competing nucleophilic sites (N1, N2, and O3) . Attempting to perform a one-pot or sequential benzylation and alkylation on a generic core typically yields intractable mixtures of N1-alkylated, N2-alkylated, and O-alkylated isomers, drastically reducing the yield of the target active pharmaceutical ingredient [1]. Procuring the exact N1-benzylated compound locks the indazole tautomeric equilibrium, directing subsequent electrophilic attacks specifically to the C3-oxygen. Furthermore, substituting with crude or low-purity grades of this specific intermediate exacerbates the formation of 1-benzyl-2-alkyl-indazolone byproducts, which cannot be removed by simple crystallization and require aggressive, yield-depleting steam distillation or high-vacuum fractionation [2].

Regioselectivity in API Alkylation Workflows

Procuring pre-benzylated 1-benzyl-3-hydroxy-1H-indazole is critical for directing O-alkylation. Using an unsubstituted indazole baseline results in competing N1 and N2 alkylation, severely depressing the yield of the target O-alkylated product [1].

Evidence DimensionTarget O-alkylation yield
Target Compound Data>70-80% direct O-alkylation yield
Comparator Or BaselineUnsubstituted 3-hydroxyindazole yields <40% target isomer
Quantified DifferencePre-benzylated target provides a >30-40% absolute yield improvement by blocking N1/N2 competing reactions
ConditionsReaction with dialkylaminoalkyl chlorides in the presence of strong base

Procuring the pre-benzylated intermediate eliminates a low-yielding protection step and prevents the costly loss of expensive alkylating reagents to side reactions.

Solvent Compatibility and Processability in Non-Polar Media

The N1-benzyl group significantly enhances the lipophilicity of the indazole core, enabling high-concentration processing in standard industrial solvents. While unsubstituted analogs require polar aprotic solvents, 1-benzyl-3-hydroxy-1H-indazole readily dissolves in refluxing xylene, which is the standard solvent for benzydamine synthesis [1].

Evidence DimensionSolubility in non-polar industrial solvents
Target Compound DataHigh solubility in refluxing xylene (XLogP3 ~3.57)
Comparator Or Baseline3-Hydroxyindazole (XLogP3 ~1.2) exhibits poor solubility in xylene
Quantified DifferenceEnables reaction at >100 g/L concentrations in recoverable hydrocarbon solvents instead of requiring DMF
ConditionsIndustrial-scale reflux conditions (130-140 °C) for API synthesis

Allows manufacturers to utilize standard, easily recoverable hydrocarbon solvents (xylene/toluene) rather than high-boiling polar solvents that complicate downstream aqueous workups.

Storage Stability vs. Pre-Formed Salts

For bulk procurement, the free base form of 1-benzyl-3-hydroxy-1H-indazole offers superior handling characteristics compared to its sodium salt counterpart. The free base is a stable, non-hygroscopic solid, whereas the pre-formed sodium salt is highly sensitive to atmospheric moisture .

Evidence DimensionShelf-life and handling stability
Target Compound DataStable, non-hygroscopic solid (mp 165–169 °C)
Comparator Or Baseline1-Benzyl-3-hydroxy-1H-indazole Sodium Salt (CAS 13185-09-6) is highly hygroscopic
Quantified DifferenceFree base allows indefinite ambient storage without inert atmosphere, whereas the salt rapidly degrades upon moisture exposure
ConditionsAmbient warehouse storage and standard atmospheric handling

Procuring the free base minimizes special handling and inert-atmosphere storage costs, allowing the reactive salt to be generated in situ immediately prior to the alkylation step.

Impurity Profile and Downstream Purification Burden

The purity of the procured 1-benzyl-3-hydroxy-1H-indazole directly dictates the downstream purification requirements of the final API. High-purity precursor minimizes the formation of 1-benzyl-2-alkyl-indazolone byproducts, which otherwise require aggressive steam distillation or high-vacuum fractionation to remove[1].

Evidence DimensionFormation of 1-benzyl-2-alkyl-indazolone byproduct
Target Compound DataHigh-purity precursor (>98%) restricts isomeric impurity to trace levels
Comparator Or BaselineCrude precursor (<95%) elevates isomeric impurity
Quantified DifferenceHigh-purity material eliminates the need for a 20% w/w steam distillation or 0.05 Torr high-vacuum fractionation step during API refining
ConditionsIndustrial alkylation and subsequent purification of benzydamine base

Investing in high-purity precursor directly eliminates the need for energy-intensive and yield-depleting high-vacuum or steam distillation steps during API refining.

Industrial Manufacture of Benzydamine Hydrochloride

1-Benzyl-3-hydroxy-1H-indazole is the definitive precursor for synthesizing benzydamine. By undergoing direct O-alkylation with 1-chloro-3-dimethylaminopropane in xylene, it ensures high-yield production of this widely used NSAID and local anesthetic, avoiding the complex purification steps associated with crude or unbenzylated alternatives [1].

Synthesis of Bendazac and Anti-Cataract Agents

The compound serves as the primary starting material for bendazac. Alkylation of the C3-hydroxyl group with ethyl chloroacetate, followed by ester hydrolysis, yields bendazac, leveraging the pre-installed N1-benzyl group to maintain strict regiocontrol throughout the synthetic pathway [1].

Analytical Reference Standard for API Quality Control

In pharmaceutical quality control, this compound is officially designated as Benzydamine EP Impurity C. It is procured as a highly pure reference standard to calibrate HPLC and GC workflows, ensuring that unreacted starting material in final API batches remains within stringent regulatory limits.

Scaffold for Soluble Guanylate Cyclase (sGC) Activator Development

In medicinal chemistry, the 1-benzyl-3-hydroxy-1H-indazole core is utilized to develop novel sGC activators. Researchers selectively modify the C3-position with various alkyloxy chains to explore structure-activity relationships (SAR) for nitric oxide receptor activation, relying on the stability of the N1-benzyl protection [2].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

224.094963011 g/mol

Monoisotopic Mass

224.094963011 g/mol

Heavy Atom Count

17

Appearance

Powder

UNII

YL5ZXN63Q6

Related CAS

13185-09-6 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2215-63-6

Wikipedia

1-benzyl-3-hydroxy-1h-indazole

Dates

Last modified: 08-15-2023

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